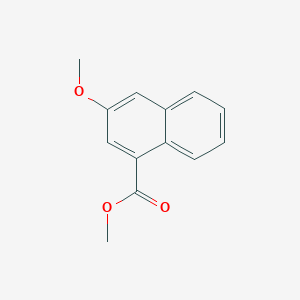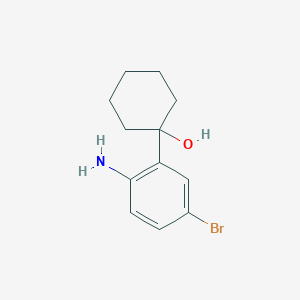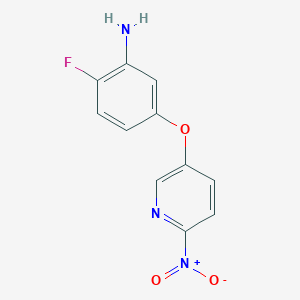![molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one](/img/structure/B8480810.png)
3,4-dihydrobenz[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydrobenz[h]isoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and biological properties. It is often used as a scaffold in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the Castagnoli-Cushman reaction , which is a cyclization reaction between an imine and an anhydride . Another method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trifluoromethanesulfonic anhydride and 2-chloropyridine .
Reduction: Reducing agents such as or are often used.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products:
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinolinone derivatives.
Applications De Recherche Scientifique
3,4-dihydrobenz[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one involves its interaction with biological membranes and enzymes. For instance, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their antimicrobial effects . The molecular targets and pathways involved include the inhibition of specific enzymes and modulation of receptor activities.
Comparaison Avec Des Composés Similaires
- 3,4-Dihydroisoquinolin-1(2H)-one
- 1,2,3,4-Tetrahydroisoquinolin-1-one
- Isoquinoline-1,3(2H,4H)-dione
Comparison: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one is unique due to its fused benzene and isoquinoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various reaction conditions .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3,4-dihydro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15) |
Clé InChI |
ZEESLHGIDIWIEM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Pyridin-4-ylmethoxy)-phenyl]-propionic acid methyl ester](/img/structure/B8480739.png)

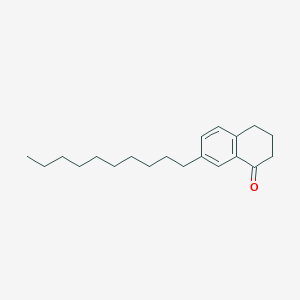
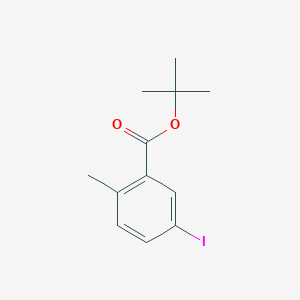
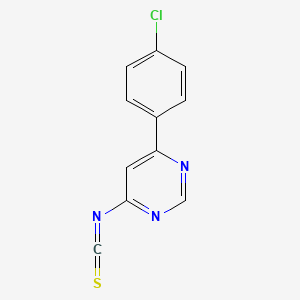
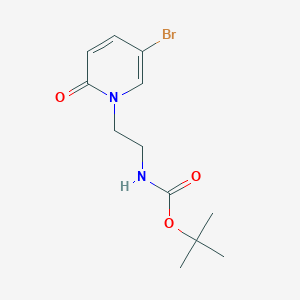
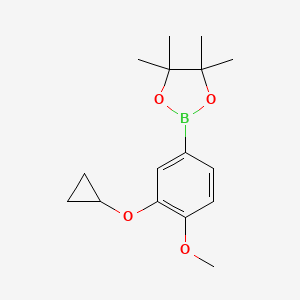
![6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8480775.png)
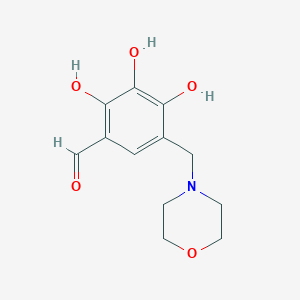
![N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide](/img/structure/B8480782.png)
